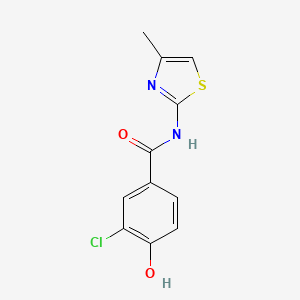

3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide

Description

3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide is a benzamide derivative featuring a chloro (-Cl) group at position 3 and a hydroxyl (-OH) group at position 4 on the benzene ring. The amide linkage connects the benzene moiety to a 4-methyl-substituted thiazole ring. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes such as tyrosinase and 5-lipoxygenase (5-LOX), which are implicated in inflammatory and oxidative pathways .

Properties

Molecular Formula |

C11H9ClN2O2S |

|---|---|

Molecular Weight |

268.72 g/mol |

IUPAC Name |

3-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C11H9ClN2O2S/c1-6-5-17-11(13-6)14-10(16)7-2-3-9(15)8(12)4-7/h2-5,15H,1H3,(H,13,14,16) |

InChI Key |

CNTDLTZUILRALE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide can be achieved through the direct condensation of 3-chloro-4-hydroxybenzoic acid with 4-methylthiazol-2-amine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .

Industrial Production Methods

In an industrial setting, the production of benzamides, including this compound, can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of 3-chloro-4-oxo-N-(4-methylthiazol-2-yl)benzamide.

Reduction: Formation of 4-hydroxy-N-(4-methylthiazol-2-yl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

- Structure : Two chloro groups at positions 2 and 4 on the benzene ring; thiazole without methyl substitution.

- Properties: Exhibits anti-inflammatory and analgesic activities due to enhanced lipophilicity from dual chloro groups.

- Key Data: Melting point: Not reported. Biological activity: Moderate COX-2 inhibition (IC₅₀ ~12 μM) .

4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide

- Structure: Chloro at position 4, nitro (-NO₂) at position 3; 4-methylthiazole.

- No hydroxyl group limits solubility in polar solvents .

- Key Data: Molecular weight: 297.72 g/mol. Biological activity: Not reported in provided evidence.

3-Chloro-4-hydroxy-N-(oxolan-2-ylmethyl)benzamide

Thiazole Ring Modifications

N-(5-Acryloyl-4-methylthiazol-2-yl)benzamide Derivatives

- Structure : Varied acryloyl substitutions on the thiazole ring (e.g., phenyl, methoxy).

- Properties : Acryloyl groups enhance 5-LOX inhibition (e.g., compound 4q : 89.2% inhibition at 10 μM) by facilitating π-π interactions with the enzyme’s active site. The 4-methylthiazole moiety aligns with the target compound’s structure .

Key Data :

Compound 5-LOX Inhibition (%) DPPH Scavenging (%) 4q 89.2 ± 1.8 22.4 ± 1.1 4r 84.5 ± 2.1 18.7 ± 0.9

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

- Structure : Oxadiazole-thione substituent instead of thiazole.

- Properties : The oxadiazole ring introduces hydrogen-bond acceptor sites, improving interactions with enzymes like tyrosinase. However, the bulky substituent may reduce bioavailability compared to simpler thiazole derivatives .

- Key Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.